molecular formula C7H6N2O2S2 B8597800 Thieno[2,3-b]pyridine-2-sulfonamide

Thieno[2,3-b]pyridine-2-sulfonamide

Cat. No.: B8597800
M. Wt: 214.3 g/mol
InChI Key: AGJMQNHFJCOMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-b]pyridine-2-sulfonamide is a synthetically derived heterocyclic compound that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a fused thienopyridine core structure, a motif present in molecules investigated for multiple therapeutic areas. Sulfonamide derivatives based on the thieno[2,3-b]pyridine structure have been identified as potential carbonic anhydrase inhibitors and explored for the management of elevated intraocular pressure, such as in glaucoma . Furthermore, the broader class of thieno[2,3-b]pyridine compounds has demonstrated significant promise in oncology research, with studies showing that these molecules can exhibit potent cytostatic and cytotoxic activities against cancer cell lines . The multi-targeting nature, or polypharmacology, of these compounds is a key area of interest; related structures are known to modulate several biological targets, including phospholipase C (PLC) isoforms, the copper-trafficking antioxidant 1 (ATOX1) protein, and tubulin at the colchicine binding site . The primary mechanism of action for this anti-proliferative effect may involve the promotion of G2/M cell cycle arrest, leading to multinucleation and the induction of apoptosis . Researchers value this compound for developing novel therapeutic agents, particularly for castrate-resistant prostate cancer and other conditions where current treatments are ineffective . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

thieno[2,3-b]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H2,8,10,11)

InChI Key

AGJMQNHFJCOMQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Sulfonamide vs. Ester/Carbonate Derivatives
  • However, sulfonamides may exhibit lower solubility in non-polar environments compared to ester or carbonate derivatives .
  • Ester/Carbonate Derivatives: Compounds like ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d) show improved solubility due to ester groups, which act as prodrug-like moieties. These modifications enhance cellular penetration and anti-proliferative activity in cancer cells (e.g., HCT-116 and MDA-MB-231) .

Table 1: Key Structural and Functional Differences

Compound Class Functional Group Solubility Profile Biological Activity
Thieno[2,3-b]pyridine-2-sulfonamide -SO$2$NH$2$ Moderate (polar solvents) Antitumor intermediate
Ester Derivatives (e.g., 6d) -COOEt High (lipophilic media) Enhanced anti-proliferative
Carbonitrile Derivatives (e.g., 6c) -CN Low Precursor for pyrimidino analogs
Substituent Effects on Bioactivity
  • Bromobenzofuran Moieties: Derivatives like 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) exhibit enhanced antimicrobial activity due to the electron-withdrawing bromine atom, which stabilizes the aromatic system and improves target binding .
  • Amino Substitutions: 3-Amino-N-(3-chloro-2-methylphenyl) derivatives demonstrate potent anticancer activity by modulating glycosphingolipid expression in cancer stem cells (CSCs), a mechanism less pronounced in sulfonamide analogs .

Pharmacokinetic and Toxicity Profiles

  • Solubility and Bioavailability : Ester derivatives exhibit superior solubility in lipid-rich environments, enhancing bioavailability compared to sulfonamides. However, sulfonamides may offer better stability in aqueous phases .
  • Toxicity: Thieno[2,3-b]pyridine derivatives, including sulfonamides, show low acute toxicity in murine models. For example, intraperitoneal doses up to 400 mg/kg were tolerated without mortality, suggesting a favorable safety profile .

Preparation Methods

Reaction Mechanism and Steps

  • Sulfonation of Thieno[2,3-b]pyridine :
    Chlorosulfonic acid reacts with thieno[2,3-b]pyridine at low temperatures (−10°C to 0°C) to form the 2-sulfonyl chloride derivative.

  • Lithium Sulfinate Formation :
    The sulfonyl chloride is treated with lithium hydroxide in tetrahydrofuran (THF) to yield the lithium sulfinate salt.

  • Sulfonamide Synthesis :
    The sulfinate salt reacts with hydroxylamine-O-sulfonic acid in aqueous sodium acetate at room temperature for 16–24 hours, producing the target sulfonamide.

Key Data and Conditions

StepReagents/ConditionsYieldSource
SulfonationClSO₃H, −10°C, 2 hr85%
Lithium SulfinateLiOH, THF, 0°C, 1 hr92%
Sulfonamide FormationNH₂OSO₃H, NaOAc, H₂O, 25°C, 16 hr59%

This method offers moderate yields but requires careful handling of corrosive reagents. The final product is often purified via recrystallization from dimethyl sulfoxide (DMSO) and ethanol.

Method 2: Direct Amination of Sulfonyl Chloride

A simpler approach involves reacting thieno[2,3-b]pyridine-2-sulfonyl chloride with aqueous ammonia.

Procedure and Optimization

  • Sulfonyl Chloride Preparation :
    Thieno[2,3-b]pyridine is treated with chlorosulfonic acid in dichloromethane at 0°C for 3 hours.

  • Amination :
    The sulfonyl chloride is added dropwise to ice-cold ammonium hydroxide (28–30% NH₃), stirred for 2 hours, and acidified to precipitate the sulfonamide.

Performance Metrics

ParameterValueSource
Reaction Temperature0–5°C
Ammonia Concentration28–30% NH₃
Yield70–75%

This route is faster and avoids lithium intermediates but may produce impurities requiring column chromatography.

Alternative Approaches and Comparative Analysis

Cyclization of Sulfonamide Precursors

Patent US3969358A describes cyclizing N-(thienyl-methyl)-sulfonamides with strong acids (e.g., HCl in dioxane) to form thienopyridines. While this method targets [3,2-c] and [2,3-c] isomers, analogous conditions could be applied to [2,3-b] derivatives by modifying starting materials. For example, substituting 3-thienaldehyde with 2-thienaldehyde in Schiff base formation may redirect cyclization to the [2,3-b] scaffold.

Halogenation-Sulfonation Sequences

Ambeed.com notes that thieno[2,3-b]pyridine undergoes electrophilic substitution at the 2-position. A plausible route involves:

  • Bromination at position 2 using Br₂/FeBr₃.

  • Metal-halogen exchange to form a lithium intermediate.

  • Trapping with SO₂ to generate the sulfinate, followed by amination.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

  • Dioxane vs. THF : Dioxane improves cyclization efficiency in acidic media, while THF stabilizes lithium intermediates.

  • Reflux Conditions : Prolonged reflux (4–6 hours) in HCl/dioxane increases cyclization yields to >80%.

Purification Techniques

  • Recrystallization Solvents : Ethanol-isopropyl ether mixtures yield high-purity sulfonamides.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves sulfonamide impurities .

Q & A

Basic: What are the common synthetic routes for Thieno[2,3-b]pyridine-2-sulfonamide derivatives?

Thieno[2,3-b]pyridine derivatives are typically synthesized via cyclocondensation reactions. For example:

  • Method A : Reacting 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile with chloroacetone, ethyl chloroacetate, ω-bromoacetophenone, or chloroacetonitrile to form thieno[2,3-b]pyridines, which are subsequently converted into pyrido[4',5':4,5]thieno[3,2-d]pyrimidines .
  • Method B : Using sodium salts of propenone derivatives (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) with heterocyclic amines or diazonium chlorides to generate fused pyrimidine-thienopyridine systems .
  • Method C : Employing elemental sulfur as a sulfur source in DMF or dioxane under acidic conditions (e.g., HCl, HOAc) to cyclize alkenes or alkynes into thieno[2,3-b]indole analogs .

Key Considerations : Reaction temperature (130–150°C), solvent polarity, and substituent compatibility significantly influence yields .

Basic: How are Thieno[2,3-b]pyridine derivatives characterized structurally?

Structural elucidation relies on:

  • Elemental Analysis : Confirms molecular formula purity (e.g., C, H, N, S content) .
  • Spectral Data :
    • 1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–8.5 ppm) .
    • HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C15H11N3 at m/z 233.27) .
    • 2D NMR (COSY, NOESY) : Resolves spatial and connectivity ambiguities in fused-ring systems .
  • X-ray Crystallography : Used for unambiguous confirmation of substituent positions in polycyclic derivatives (e.g., 3,4,6-triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide) .

Advanced: How can researchers optimize the yield of Thieno[2,3-b]pyridine derivatives in cyclocondensation reactions?

Yield optimization strategies include:

  • Catalyst Selection : Acidic catalysts (e.g., HCl, HOAc) enhance cyclization efficiency in DMF or dioxane .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .
  • Temperature Control : Higher temperatures (150°C) accelerate annulation but may degrade sensitive substituents .
  • Stoichiometric Adjustments : Excess reagents (e.g., 3-picoline or 3,5-lutidine) drive reactions to completion while acting as bases to neutralize HCl byproducts .

Example : Using a 6-fold excess of 3,5-lutidine in chloroform improved yields of sulfonamide derivatives by 20–30% .

Advanced: What strategies address discrepancies in spectral data interpretation for these compounds?

Contradictions in spectral data (e.g., ambiguous NMR shifts) can be resolved via:

  • Cross-Validation : Comparing experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Alternative Syntheses : Preparing derivatives with modified substituents to isolate spectral contributions (e.g., replacing aryl groups with methyl) .
  • Isotopic Labeling : Using 15N or 13C-labeled precursors to track bond formation in complex heterocycles .

Case Study : Discrepancies in the 1H NMR of ethyl 2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylates were resolved by synthesizing deuterated analogs to assign overlapping proton signals .

Advanced: How can structure-activity relationships (SARs) be established for anticancer activity in Thieno[2,3-b]pyridine derivatives?

SAR studies involve:

  • In Vitro Cytotoxicity Assays : Testing derivatives against cancer cell lines (e.g., MCF-7, HepG2) to correlate substituents (e.g., CF3, thiophenyl) with IC50 values .
  • Molecular Docking : Simulating interactions with targets like topoisomerase II or tubulin to prioritize substituent modifications .
  • Pharmacophore Modeling : Identifying critical functional groups (e.g., sulfonamide, nitrile) for binding affinity .

Example : 3-Amino-6-thiophen-2-yl-4-trifluoromethyl derivatives showed 5-fold higher cytotoxicity than parent compounds due to enhanced hydrophobic interactions .

Basic: What biological activities have been reported for Thieno[2,3-b]pyridine derivatives?

Reported activities include:

  • Antimicrobial : Inhibition of E. coli and S. aureus via disruption of cell wall synthesis .
  • Anticancer : Induction of apoptosis in multidrug-resistant cancers by targeting stem cell pathways .
  • Antiviral/Anti-inflammatory : Blocking viral protease activity and COX-2 expression .

Mechanistic Insight : Sulfonamide moieties enhance bioactivity by mimicking endogenous substrates (e.g., p-aminobenzoic acid in folate synthesis) .

Advanced: What challenges arise in scaling up Thieno[2,3-b]pyridine synthesis for pharmacological studies?

Key challenges include:

  • Purification : Removing byproducts (e.g., unreacted hydrazonoyl halides) via column chromatography or recrystallization .
  • Solubility : Poor aqueous solubility of nitro- or trifluoromethyl-substituted derivatives complicates formulation for in vivo testing .
  • Regioselectivity : Competing cyclization pathways (e.g., thieno[2,3-b] vs. [3,2-b] isomers) require strict temperature and catalyst control .

Solution : Using mixed solvents (e.g., CH3CN/H2O) and flow chemistry systems improves scalability and regioselectivity .

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